Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is a complex organic compound with significant potential in scientific research. It is classified as a benzenecarboxylate ester, featuring multiple functional groups that contribute to its chemical reactivity and biological activity. The compound's IUPAC name reflects its intricate structure, which includes a benzenecarboxylate moiety, sulfanyl groups, and an amino group.
This compound can be sourced from various chemical suppliers, with a CAS number of 337923-57-6. Its molecular formula is , and it has a molecular weight of 375.5 g/mol. The classification of this compound falls under organic chemistry, particularly within the domain of medicinal chemistry due to its potential applications in drug development .
The synthesis of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves several steps:
The molecular structure of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate can be depicted as follows:
InChI=1S/C19H21NO3S2/c1-14(25-17-11-7-6-10-16(17)19(22)23-2)18(21)20-12-13-24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)The structure showcases a central benzenecarboxylate group linked to a sulfanyl group and an amino group, highlighting the compound's complex nature that allows for diverse chemical reactivity .
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions. Each reaction requires specific conditions tailored to achieve the desired transformation effectively .
The mechanism of action for Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate involves its interaction with biological targets due to its functional groups:
Research into the specific biological mechanisms remains ongoing, but initial studies suggest potential applications in pharmacology due to its structural features that allow for targeted interactions .
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's handling requirements in laboratory settings and its potential applications in various fields .
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate has several potential applications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: